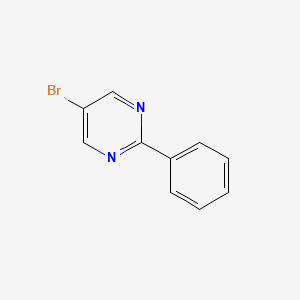

5-Bromo-2-phenylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKCBZDJCZZPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559685 | |

| Record name | 5-Bromo-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38696-20-7 | |

| Record name | 5-Bromo-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-phenylpyrimidine (CAS 38696-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and materials science research.

Core Properties

This compound is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive bromine atom, makes it particularly suitable for various cross-coupling reactions.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Source(s) |

| CAS Number | 38696-20-7 | [1] |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | Off-white to beige crystalline powder | [2] |

| Melting Point | 83-84 °C | [3] |

| Boiling Point | 232 °C at 760 mmHg | [1] |

| Density | 1.494 g/cm³ | [3] |

| Storage | Room temperature, dry and sealed | [1] |

Spectroscopic Data

-

¹H NMR (400 MHz, CHLOROFORM-d): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H)

-

Mass Spectrometry (MS): (M+H)⁺: 234.98

Reactivity and Synthesis

The reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the pyrimidine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.

Synthesis of this compound

A common synthetic route to this compound involves a Suzuki coupling reaction between a dihalogenated pyrimidine and phenylboronic acid.

Experimental Protocol: Synthesis via Suzuki Coupling

-

Reactants: 5-bromo-2-iodopyrimidine (1.0 eq), Phenylboronic acid (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), 2M Sodium Carbonate solution, Toluene.

-

Procedure:

-

To a flask containing a stirred solution of 5-bromo-2-iodopyrimidine in toluene, add phenylboronic acid and the 2M sodium carbonate solution.

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

-

Heat the reaction mixture to reflux (approximately 115 °C) and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Key Reactions

This compound is a versatile intermediate for introducing the 2-phenylpyrimidine moiety into larger molecules. The bromine atom at the 5-position is readily displaced through various palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Cross-Coupling

-

Reactants: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-dioxane/water).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Dry and concentrate the organic layer, and purify the crude product by column chromatography.

-

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: this compound (1.0 eq), Amine (1.1-1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., Sodium tert-butoxide, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

To a dry flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.

-

Add the this compound, amine, and solvent.

-

Degas the mixture and heat to 80-110 °C, stirring until the starting material is consumed.

-

Cool the reaction, filter through celite to remove palladium residues, and concentrate.

-

Purify the product via column chromatography.

-

Applications in Drug Discovery

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a key starting material for the synthesis of kinase inhibitors, which are crucial in cancer therapy.[1]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Overexpression or dysregulation of BTK is implicated in various B-cell malignancies.[4]

BTK Signaling Pathway and Inhibition:

The BCR signaling pathway is initiated by antigen binding, leading to the activation of Src-family kinases which then phosphorylate BTK.[4] Activated BTK subsequently phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream signaling cascades that promote B-cell proliferation and survival.[4] Inhibitors derived from 2-phenylpyrimidine can block the activity of BTK, thereby halting this signaling cascade and inducing apoptosis in malignant B-cells.[4]

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using this compound typically involves a palladium-catalyzed cross-coupling reaction to introduce a pharmacophoric group at the 5-position.

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with significant applications in the development of novel therapeutics, particularly kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science.

References

physical properties of 5-Bromo-2-phenylpyrimidine

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical characteristics, provides detailed experimental protocols for property determination, and illustrates a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a solid, heterocyclic aromatic compound. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and a phenyl group, dictates its physical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| CAS Number | 38696-20-7 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 232 °C at 760 mmHg | [1] |

| Density | 1.494 g/cm³ | [1] |

| Flash Point | 94.194 °C | [1] |

| XLogP3 | 2.9 | [1] |

| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |

Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents. However, qualitative solubility can be inferred from solvents used in its synthesis and purification. It is shown to be soluble in solvents such as ethyl acetate, chloroform, and toluene, which are used during reaction workups and purification.[1] For precise applications in reaction chemistry, purification, and formulation, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination (Equilibrium Gravimetric Method)

This protocol provides a generalized method for accurately determining the solubility of this compound in a specific organic solvent at a constant temperature.

1. Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (e.g., methanol, ethanol, DMSO, DMF, ethyl acetate, chloroform)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Pre-weighed evaporation dishes

2. Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation.

-

Sample Collection: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to avoid transferring any undissolved solid.

-

Gravimetric Analysis: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the evaporation dish containing the dried solute. The difference between this mass and the initial mass of the dish is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

Experimental Protocols

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

1. Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

This compound sample, finely powdered

2. Procedure (Using Mel-Temp Apparatus):

-

Sample Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Turn on the apparatus and set the heating rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting point.

-

Accurate Measurement: For the final measurement, allow the apparatus to cool below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Synthesis of this compound via Suzuki Coupling

A common and efficient method for synthesizing this compound is the Suzuki coupling reaction.

1. Reagents and Materials:

-

5-Bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Toluene

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-necked flask, reflux condenser, and nitrogen/argon supply

2. Procedure:

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 5-bromo-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), toluene, and the 2M aqueous sodium carbonate solution (2.0 eq).

-

Degassing: Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (e.g., 0.01-0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 115°C) and stir vigorously for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and partition it between an organic solvent like chloroform or ethyl acetate and brine.

-

Extraction and Drying: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a solvent system like hexanes/ethyl acetate, to yield this compound as a white solid.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via a Suzuki coupling reaction.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 5-Bromo-2-phenylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-phenylpyrimidine, a key building block in medicinal chemistry and materials science. This document details its fundamental chemical properties, provides an illustrative synthetic protocol, and visualizes its role in chemical synthesis.

Core Chemical Properties

This compound is a substituted pyrimidine derivative with significant applications in the synthesis of complex organic molecules. Its chemical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂ | [1][2] |

| Molecular Weight | 235.08 g/mol | [1] |

| CAS Number | 38696-20-7 | [1][2] |

| Appearance | White Solid | [2] |

| Melting Point | 83-84 °C | [2] |

| Boiling Point | 232 °C at 760 mmHg | [1][2] |

| Purity | Typically ≥95% | [1] |

Synthetic Protocol: Suzuki Coupling for this compound

The synthesis of this compound can be achieved via a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis.[2]

Materials:

-

5-bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Toluene

Procedure:

-

In a three-necked flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.0 equivalent), phenylboronic acid (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (0.01 equivalents) in toluene.

-

Add a 2M aqueous solution of sodium carbonate (2.0 equivalents).

-

Degas the reaction mixture and replace the atmosphere with an inert gas, such as nitrogen.

-

Heat the mixture to reflux (approximately 115 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction may require several hours to reach completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, this compound, can then be isolated and purified using standard techniques such as extraction and column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps and components in the synthesis of this compound via the Suzuki coupling reaction.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-2-phenylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-phenylpyrimidine, a key intermediate in pharmaceutical and material science applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for its determination, alongside general solubility considerations for related compounds. This will enable researchers to generate precise solubility data essential for process development, formulation, and quality control.

Introduction to this compound

This compound (CAS No: 38696-20-7) is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of 235.09 g/mol .[1][2] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a phenyl group, makes it a versatile building block in organic synthesis. It is particularly utilized in the development of kinase inhibitors for cancer therapy and in the creation of novel agrochemicals and materials for electronic applications.[2][3][4] An understanding of its solubility in various organic solvents is critical for its effective use in these synthetic pathways.

Qualitative Solubility and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.09 g/mol | [1] |

| Melting Point | 83-84 °C | [1] |

| Boiling Point | 232 °C at 760 mmHg | [1][2] |

| Appearance | White solid | [1] |

Studies on other pyrimidine derivatives have shown that solubility generally increases with temperature.[5][7][8] For instance, the solubility of some pyrimidine derivatives was found to be highest in N,N-dimethylformamide (DMF), followed by methanol, and then carbon tetrachloride.[7][8]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is necessary. The isothermal equilibrium shake-flask method followed by gravimetric analysis is a widely accepted and robust technique.[9]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes and syringes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate the process.

-

Once the solvent has completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the solid residue.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of solution withdrawn) * 100

-

Alternatively, solubility can be expressed in other units such as mg/mL or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, this guide provides a robust experimental protocol for its determination. By following the detailed methodology, researchers and drug development professionals can generate the necessary data to optimize reaction conditions, purification processes, and formulation strategies. The provided workflow diagram offers a clear visual representation of the steps involved in this critical experimental process. The general solubility trends of related pyrimidine derivatives suggest that solvents like DMF and methanol may be effective, but empirical determination is paramount for accurate and reliable results.

References

- 1. echemi.com [echemi.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-phenylpyrimidine from 5-bromo-2-iodopyrimidine. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.

Reaction Overview

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 5-bromo-2-iodopyrimidine with phenylboronic acid. This reaction, a staple in medicinal chemistry and materials science, offers a versatile and efficient means to introduce an aryl substituent onto the pyrimidine ring. The presence of two different halogen atoms on the pyrimidine core allows for selective functionalization, with the more reactive carbon-iodine bond preferentially undergoing oxidative addition to the palladium catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 5-bromo-2-iodopyrimidine | 1.97 g | [1] |

| 10.0 g | [1] | |

| Phenylboronic acid | 0.85 g | [1] |

| 4.25 g | [1] | |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) | 0.081 g (initially) | [1] |

| 0.405 g | [1] | |

| Base | ||

| 2M Sodium Carbonate (aq) | 7.0 mL | [1] |

| 35 mL | [1] | |

| Solvent | ||

| Toluene | 18 mL | [1] |

| 150 mL | [1] | |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| 115 °C | [1] | |

| Reaction Time | 8 hours (with catalyst additions) | [1] |

| 16 hours | [1] | |

| Yield | ||

| Yield of this compound | 47.3% | [1] |

| Not specified (crude product was an orange oil) | [1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.

Materials:

-

5-bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

2M Sodium Carbonate aqueous solution

-

Toluene

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 200-mL three-neck flask equipped with a reflux condenser, combine 5-bromo-2-iodopyrimidine (1.97 g), phenylboronic acid (0.85 g), 2M aqueous sodium carbonate solution (7.0 mL), and toluene (18 mL).[1]

-

Inert Atmosphere: Replace the atmosphere within the flask with nitrogen.

-

Degassing: Stir the mixture under reduced pressure to degas the solution.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.081 g) to the reaction mixture.[1]

-

Reaction: Heat the mixture to reflux and maintain for 8 hours. Additional portions of the catalyst may be added during the reaction to ensure completion.[1]

-

Workup: After the reaction is complete, cool the solution to room temperature. Add distilled water and dichloromethane and stir.[1]

-

Extraction: Separate the organic layer and wash it with distilled water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the magnesium sulfate and evaporate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the solid this compound.[1]

Visualizations

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

5-Bromo-2-phenylpyrimidine: A Core Building Block for Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyrimidine is a versatile heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of pharmaceutical agents.[1][2][3] Its unique chemical structure, featuring a reactive bromine atom and a phenyl group on the pyrimidine core, allows for diverse functionalization, making it an invaluable intermediate in the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the creation of kinase inhibitors and other medicinally relevant molecules.[1][4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38696-20-7 | [6] |

| Molecular Formula | C₁₀H₇BrN₂ | [6] |

| Molecular Weight | 235.09 g/mol | [6] |

| Appearance | White solid | [6] |

| Melting Point | 83-84 °C | [6] |

| Boiling Point | 232 °C at 760 mmHg | [1] |

| Purity | ≥95% - 99% min | [1][2] |

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.83 (s, 2H), 8.41-8.39 (m, 2H), 7.50-7.48 (m, 3H) | [6] |

Synthesis of this compound

The primary synthetic route to this compound involves a palladium-catalyzed Suzuki coupling reaction. This method offers high yields and purity.

Experimental Protocol: Suzuki Coupling for the Synthesis of this compound

This protocol is based on established literature procedures for Suzuki coupling reactions.[6][7]

Materials:

-

5-bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) aqueous solution

-

Toluene

-

Nitrogen gas

-

Standard reflux apparatus

Procedure:

-

To a 200-mL three-neck flask equipped with a reflux condenser, add 5-bromo-2-iodopyrimidine (1.97 g), phenylboronic acid (0.85 g), 2M aqueous sodium carbonate solution (7.0 mL), and toluene (18 mL).

-

Replace the atmosphere in the flask with nitrogen.

-

Degas the mixture by stirring under reduced pressure.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.081 g) to the mixture.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

If the reaction is incomplete, additional portions of Pd(PPh₃)₄ may be added, followed by further refluxing.[6]

-

After completion, cool the reaction mixture to room temperature.

-

Partition the mixture between chloroform and brine.

-

Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Table 3: Representative Suzuki Coupling Reaction Data

| Reactants | Catalyst | Base | Solvent | Time (h) | Yield | Reference |

| 5-bromo-2-iodopyrimidine, Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ | Toluene | 16 | Not specified | [6] |

Key Pharmaceutical Applications and Reactions

This compound serves as a versatile scaffold for the synthesis of various biologically active molecules, most notably kinase inhibitors. The bromine atom at the 5-position is amenable to further palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 5-position, a common strategy in the synthesis of kinase inhibitors.[7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in attaching various amine-containing fragments to the pyrimidine core, a key step in the synthesis of many kinase inhibitors and other therapeutic agents.

Application in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in the design of protein kinase inhibitors, which are crucial in cancer therapy.[4][5][11] this compound is a key starting material for a variety of these inhibitors. For instance, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been synthesized and identified as novel ULK1 inhibitors, which can block autophagy and induce apoptosis in non-small cell lung cancer.[12] The general synthetic strategy involves sequential nucleophilic aromatic substitution and cross-coupling reactions.

Representative Signaling Pathway Targeted by a Kinase Inhibitor

The following diagram illustrates a simplified signaling pathway that can be targeted by kinase inhibitors derived from this compound. For example, the ULK1 kinase is a key regulator of autophagy, a cellular process that can promote cancer cell survival.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical research and development. Its amenability to a range of powerful cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, provides a robust platform for the synthesis of complex and diverse molecular architectures. The successful application of this intermediate in the development of potent kinase inhibitors underscores its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and scientists to leverage the full potential of this compound in their drug discovery endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Bromo-2-phenylpyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleobases and a multitude of clinically approved drugs.[1] This privileged scaffold's unique physicochemical properties, including its capacity for hydrogen bonding, make it ideal for interacting with biological targets.[1] Among the vast library of pyrimidine derivatives, 5-Bromo-2-phenylpyrimidine stands out as a particularly versatile and valuable building block for the synthesis of novel therapeutic agents. Its structure offers strategic points for chemical modification, enabling the systematic exploration of chemical space to develop potent and selective drugs.

This technical guide provides an in-depth examination of the role of this compound in medicinal chemistry, detailing its synthesis, synthetic utility, and application in the development of targeted therapies, particularly kinase inhibitors and anticancer agents.

This compound: A Versatile Synthetic Intermediate

The synthetic power of this compound lies in the distinct reactivity of its two key positions. The phenyl group at the C2 position provides a foundational hydrophobic element, while the bromine atom at the C5 position serves as a highly versatile reactive handle. This bromine is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[2] This allows for the precise and controlled introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the condensation of 2-bromomalonaldehyde with benzamidine.[4] Another prevalent approach is the Suzuki coupling of a di-halogenated pyrimidine with phenylboronic acid.[5]

Experimental Protocol: Synthesis via Suzuki Coupling[5]

This protocol outlines the synthesis of this compound from 5-bromo-2-iodopyrimidine and phenylboronic acid.

Materials:

-

5-bromo-2-iodopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) aqueous solution

-

Toluene

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a three-neck flask equipped with a reflux condenser, add 5-bromo-2-iodopyrimidine (1.0 eq), phenylboronic acid (1.0 eq), 2M aqueous sodium carbonate solution (2.0 eq), and toluene.

-

De-gas the mixture by stirring under reduced pressure and then purge with nitrogen.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) to the flask.

-

Heat the reaction mixture to reflux (approx. 115°C) and stir vigorously for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., eluting with a heptane/ethyl acetate gradient) to yield this compound.

Applications in Kinase Inhibitor Development

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, largely due to its ability to mimic the purine core of ATP and form critical hydrogen bonds within the kinase hinge region.[3][6] this compound serves as an excellent starting point for creating potent and selective kinase inhibitors. The 2-phenyl group can occupy hydrophobic regions of the ATP-binding pocket, while the C5 position can be elaborated to target specific features of the target kinase, thereby enhancing selectivity and potency.[7]

A notable example is the development of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[8] A series of 2-phenyl pyrimidine derivatives have been synthesized and evaluated as BTK inhibitors, with some compounds showing excellent potency.[8]

BTK Signaling Pathway and Inhibition

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling. Upon BCR activation, BTK is phosphorylated and in turn phosphorylates downstream substrates like phospholipase C gamma 2 (PLCγ2), leading to a cascade of events that promote cell proliferation and survival.[8] Inhibitors based on the 2-phenylpyrimidine scaffold can block this pathway, inducing apoptosis in malignant B-cells.

Quantitative Data: 2-Phenylpyrimidine Derivatives as BTK Inhibitors

The following table summarizes the biological activity of representative 2-phenyl pyrimidine derivatives against BTK and various B-cell leukemia lines.[8]

| Compound ID | BTK Inhibition (%) @ 100 nM | IC₅₀ HL-60 (μM) | IC₅₀ Raji (μM) | IC₅₀ Ramos (μM) |

| 11e | 83.9 ± 2.6 | 4.81 ± 0.17 | 10.7 ± 0.23 | 7.14 ± 0.21 |

| 11g | 82.8 ± 3.1 | 3.66 ± 0.14 | 6.98 ± 0.19 | 5.39 ± 0.18 |

| 11h | 82.7 ± 2.9 | 5.12 ± 0.19 | 11.2 ± 0.25 | 8.01 ± 0.24 |

| Ibrutinib | 99.4 ± 4.2 | 4.25 ± 0.16 | 14.5 ± 0.28 | 6.72 ± 0.20 |

Data sourced from a study on novel 2-phenyl pyrimidine derivatives as potent BTK inhibitors.[8]

Applications in Anticancer Agent Development

Beyond kinase inhibition, the this compound scaffold is utilized in the synthesis of broader cytotoxic anticancer agents. The ability to introduce diverse functional groups allows for the fine-tuning of molecules to target various cancer cell lines. For instance, novel pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against lung cancer (A549) and other cell lines.[9][10]

Quantitative Data: Cytotoxicity of Pyrimidine Derivatives

The table below presents the cytotoxic activity of selected pyrimidine derivatives against the A549 human lung carcinoma cell line.

| Compound ID | Structure | IC₅₀ A549 (μM) |

| 2d | 5-bromo-N-(4-bromophenyl)-4-(furan-2-yl)pyrimidin-2-amine | > 50 |

| 2f | N-(4-bromophenyl)-4-(furan-2-yl)-5-methylpyrimidin-2-amine | 47.5 |

Data adapted from studies on novel pyrimidine derivatives.[9] Note: Structures are described for context; specific compounds incorporating the 2-phenyl moiety may show different activities.

Key Experimental Methodologies

The reliable evaluation of compounds derived from this compound requires standardized and robust biological assays.

Experimental Protocol: MTT Cell Viability Assay[9][11][12]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell line (e.g., A549 or Raji)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic combination of a stable phenyl group and a reactive bromine handle provides a powerful platform for the synthesis of diverse and complex molecules. As demonstrated in its application for developing potent kinase inhibitors and other anticancer agents, this building block allows for the systematic optimization of lead compounds through well-established synthetic methodologies. The continued exploration of derivatives from this scaffold promises to yield novel therapeutic agents to address significant unmet medical needs in oncology and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic Evolution of 5-Bromo-2-phenylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-phenylpyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom and a phenyl group on the pyrimidine core, allows for diverse functionalization, making it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern preparative methods for this compound, offering detailed experimental protocols and a comparative analysis of its synthetic evolution.

Historical Perspective: From Pinner's Pyrimidines to Halogenated Derivatives

The journey to this compound begins with the foundational work on pyrimidine synthesis in the late 19th century. While a specific "discovery" paper for this compound is not readily identifiable in historical literature, its synthesis can be understood as a logical progression from established methods for creating the 2-phenylpyrimidine core followed by halogenation.

The Genesis of 2-Phenylpyrimidine: The Pinner Synthesis

The first systematic synthesis of pyrimidine derivatives is credited to Adolf Pinner in 1884. The Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound. For the creation of the 2-phenylpyrimidine backbone, benzamidine would be reacted with a malondialdehyde equivalent. This classical method laid the groundwork for accessing a wide array of 2-substituted pyrimidines.

Early Bromination Techniques: A Methodological Hurdle

Direct bromination of the 2-phenylpyrimidine core presented challenges. The presence of the phenyl group can lead to undesired side reactions and difficulties in controlling the regioselectivity of the bromination. Early methods for the bromination of pyrimidines often required harsh conditions. A notable example of a historical approach to the bromination of a related compound, 4-phenylpyrimidine, is detailed in U.S. Patent 3,956,301. This method highlights the conditions used in that era for such transformations.[1]

Evolution of Synthesis: Modern Methodologies

The advent of modern synthetic techniques has led to the development of highly efficient and selective methods for the preparation of this compound. These contemporary routes offer significant advantages over historical methods in terms of yield, purity, and operational simplicity.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most prevalent modern methods for synthesizing this compound is the Suzuki cross-coupling reaction. This approach typically involves the reaction of a dihalogenated pyrimidine, such as 5-bromo-2-iodopyrimidine, with phenylboronic acid in the presence of a palladium catalyst.[2]

Synthesis from Acyclic Precursors

Another efficient modern strategy involves the condensation of 2-bromomalonaldehyde with benzamidine. This method allows for the direct construction of the this compound ring system from acyclic precursors, often in a one-pot reaction.[3]

Tabulated Summary of Synthetic Methods

The following tables provide a structured comparison of the historical and modern synthetic methods for this compound and its precursors, including quantitative data where available.

Table 1: Historical Synthesis of Phenylpyrimidines and Analogous Bromination

| Method | Reactants | Reagents & Conditions | Yield | Reference |

| Pinner-type Synthesis of 2-Phenylpyrimidine (Conceptual) | Benzamidine, Malondialdehyde equivalent | Acid or base catalysis | Not specified | General Method |

| Bromination of 4-Phenylpyrimidine | 4-Phenylpyrimidine hydrochloride, Bromine | Nitrobenzene, 150°C, 5.5 hours | 61% (in a mixture) | U.S. Patent 3,956,301[1] |

Table 2: Modern Synthesis of this compound

| Method | Starting Materials | Key Reagents & Conditions | Yield | Purity | Reference |

| Suzuki Coupling | 5-Bromo-2-iodopyrimidine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, Reflux | Not specified | Not specified | Echemi[2] |

| Condensation Reaction | Benzonitrile, N,N,N',N'-tetramethyl-2-bromo-malondialdehydediimine hydrochloride | Sodium methanolate, Methanol, Reflux | 90.6% | 98.8% (HPLC) | Echemi[2] |

| One-Pot Condensation | 2-Bromomalonaldehyde, Benzamidine hydrochloride | Acetic acid, 100°C, 5 hours | 33% | Not specified | CN110642788A[3] |

Detailed Experimental Protocols

Historical Method: Bromination of 4-Phenylpyrimidine (Analogous to early methods)

This protocol is adapted from U.S. Patent 3,956,301 for the bromination of 4-phenylpyrimidine and serves as a representative example of historical bromination techniques for phenylpyrimidines.[1]

Procedure:

-

A mixture of 11.0 g (0.0572 mole) of 4-phenylpyrimidine hydrochloride in 30 ml of nitrobenzene is prepared in a three-neck flask equipped with a stirrer, thermometer, condenser, and dropping funnel.

-

The mixture is stirred and heated in an oil bath to approximately 150°C.

-

Over a period of 35 minutes, 9.2 g (0.0575 mole) of bromine is added to the heated mixture. The evolution of hydrogen chloride begins immediately.

-

The reaction mixture is heated and stirred for an additional 5.5 hours at 150°C after the bromine addition is complete.

-

The reaction product mixture is then cooled to about 105°C.

-

Analysis of the resulting mixture by vapor-phase chromatography can be used to determine the product distribution.

Modern Method 1: Suzuki Cross-Coupling

This protocol is a representative example of the Suzuki coupling approach.[2]

Procedure:

-

In a 200-mL three-neck flask equipped with a reflux condenser, add 1.97 g of 5-bromo-2-iodopyrimidine, 0.85 g of phenylboronic acid, 7.0 mL of a 2M aqueous sodium carbonate solution, and 18 mL of toluene.

-

Replace the atmosphere in the flask with nitrogen.

-

Degas the mixture by stirring under reduced pressure.

-

Add 0.081 g of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the mixture.

-

Reflux the mixture for 8 hours.

-

Optionally, for reaction completion, additional portions of the palladium catalyst can be added during the reflux period.

-

After cooling, water is added to the reaction mixture, and the organic layer is extracted with a suitable solvent like dichloromethane.

-

The combined organic extracts are washed with saturated brine and dried over magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.

Modern Method 2: Condensation from Acyclic Precursors

This protocol is based on the reaction of a malondialdehyde derivative with benzamidine.[2]

Procedure:

-

To a reaction vessel, add 101.06 g of benzonitrile and 241.56 g of N,N,N',N'-tetramethyl-2-bromo-malondialdehydediimine hydrochloride in methanol.

-

Control the temperature at 20°C and add 5.40 g of sodium methanolate to the reaction system. Continue the reaction for 2 hours.

-

Add 160.47 g of ammonium chloride to the mixture.

-

Then, add 64.82 g of sodium methanolate and continue the reaction at reflux for 5 hours.

-

Cool the solution to room temperature.

-

The product is obtained by filtering, washing, and drying the resulting solid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the historical and modern synthetic approaches.

Caption: Historical synthesis pathway to this compound.

Caption: Modern synthetic routes to this compound.

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. This chemical versatility has made it a valuable tool for medicinal chemists in the development of novel therapeutics, including kinase inhibitors and other targeted agents. Furthermore, its unique electronic properties have sparked interest in its application in materials science for the creation of novel organic electronic materials.

Conclusion

The synthesis of this compound has evolved significantly from the foundational principles of pyrimidine chemistry to the sophisticated and highly efficient methods employed today. While the precise moment of its initial discovery is not clearly documented, its conceptual origin lies in the classical Pinner synthesis of 2-substituted pyrimidines and early, often challenging, halogenation techniques. The development of modern catalytic and condensation reactions has transformed its preparation into a routine and high-yielding process. As a versatile and highly functionalizable building block, this compound is poised to continue playing a vital role in the advancement of drug discovery and materials science.

References

The Rising Potential of 5-Bromo-2-phenylpyrimidine in Advanced Materials

A Technical Guide for Researchers and Scientists

Introduction: In the dynamic field of material science, the quest for novel organic molecules with tailored optoelectronic properties is paramount for the advancement of next-generation technologies. Among the vast array of heterocyclic compounds, 5-Bromo-2-phenylpyrimidine is emerging as a highly versatile and promising building block. Its unique electronic characteristics, coupled with its synthetic accessibility, position it as a key intermediate for the development of high-performance materials for organic light-emitting diodes (OLEDs), organic semiconductors, and advanced polymers. This technical guide provides an in-depth exploration of the potential applications of this compound in material science, focusing on its role in the synthesis of cutting-edge organic electronic materials.

Core Attributes of this compound

The material science potential of this compound stems from the intrinsic properties of its constituent parts: the electron-deficient pyrimidine ring and the phenyl substituent. The pyrimidine core, with its two nitrogen atoms, imparts a strong electron-accepting character to the molecule. This feature is highly desirable in the design of materials for organic electronics, particularly for electron transport layers (ETLs) and as the acceptor moiety in thermally activated delayed fluorescence (TADF) emitters.

The bromine atom at the 5-position serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. This allows for the straightforward introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's electronic and photophysical properties. The 2-phenyl group contributes to the molecule's thermal stability and can be further functionalized to modulate solubility and intermolecular interactions.

Applications in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrimidine core makes this compound an excellent precursor for various components of OLEDs, including emitters, host materials, and electron-transporting materials.

Emitter Materials: The Heart of OLEDs

By strategically coupling electron-donating moieties to the this compound core, researchers can design novel emitter molecules. The resulting donor-acceptor (D-A) structures are crucial for achieving efficient electroluminescence. In particular, this architecture is fundamental to the design of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.

The synthetic versatility of this compound allows for the attachment of various donor groups, such as carbazole or diphenylamine derivatives, via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. The judicious selection of the donor and the modulation of the dihedral angle between the donor and the pyrimidine acceptor are critical for minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a key requirement for efficient TADF.

Host Materials: Enabling Efficient Emission

In phosphorescent and TADF OLEDs, the emitter molecules are typically dispersed in a host material. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as balanced charge transport properties. Derivatives of this compound can be engineered to function as high-performance host materials. By attaching charge-transporting units, it is possible to create bipolar host materials that facilitate the efficient recombination of electrons and holes within the emissive layer.

Electron-Transporting Materials (ETMs)

The inherent electron-deficient character of the pyrimidine ring makes its derivatives suitable candidates for electron-transporting materials. Efficient electron injection and transport are crucial for achieving high-performance OLEDs. Materials based on this compound can be designed to have deep highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection from the cathode and blocking holes at the emissive layer interface.

Quantitative Data on Phenylpyrimidine-Based OLED Materials

While specific data for materials directly synthesized from this compound is emerging, the performance of analogous phenylpyrimidine derivatives in OLEDs provides a strong indication of their potential. The following tables summarize key performance metrics for representative phenylpyrimidine-based OLED materials.

Table 1: Thermal and Photophysical Properties of Phenylpyrimidine Derivatives

| Compound Class | Td (5% weight loss) (°C) | Photoluminescence Quantum Yield (PLQY) | Emission Color |

| Phenylpyrimidine-based Emitters | 397 - 438[1] | Up to 100% (in specific hosts) | Blue to Green-Blue[1] |

| Phenylpyrimidine-based Hosts | > 400 | - | - |

Table 2: Device Performance of OLEDs Utilizing Phenylpyrimidine Derivatives

| Device Role | Maximum External Quantum Efficiency (EQE) | Turn-on Voltage (V) | Color Coordinates (CIE) |

| Emitter (TADF) | Up to 10.6%[1] | ~3.0 - 4.0 | (0.18, 0.48) for sky-blue |

| Host | > 20% for guest emitters | ~3.1 | Dependent on emitter |

Experimental Protocols: Synthesizing Functional Materials

The derivatization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. Detailed methodologies for these key transformations are provided below.

Suzuki-Miyaura Coupling: C-C Bond Formation

This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents at the 5-position of the pyrimidine ring.

Protocol:

-

Reactants: this compound (1.0 eq.), Arylboronic acid or ester (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent: A degassed mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is instrumental in synthesizing hole-transporting materials and donor-acceptor emitters by forming a carbon-nitrogen bond between the pyrimidine core and an amine.

Protocol:

-

Reactants: this compound (1.0 eq.), Amine (e.g., carbazole, diphenylamine, 1.1-1.2 eq.), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, BINAP, 2-4 mol%), Base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).

-

Solvent: Anhydrous, degassed aprotic solvent (e.g., Toluene, Dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a Schlenk flask.

-

Add the anhydrous, degassed solvent.

-

Heat the mixture with vigorous stirring at a temperature between 80 and 110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product via column chromatography.

-

Visualizing the Potential: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships.

Conclusion and Future Outlook

This compound stands as a versatile and highly valuable building block for the synthesis of advanced materials for organic electronics. Its inherent electronic properties, combined with its synthetic tractability, offer a powerful platform for the rational design of novel emitters, host materials, and electron transporters for high-performance OLEDs. While the direct exploration of materials derived from this compound is an active and expanding area of research, the performance of analogous phenylpyrimidine-based systems strongly suggests a bright future. Future research will undoubtedly focus on the synthesis and characterization of a wider range of derivatives, further unlocking the full potential of this promising molecule in the realm of material science. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-property relationships will pave the way for the integration of this compound-based materials into next-generation electronic and optoelectronic devices.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-phenylpyrimidine with arylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science, enabling the synthesis of 2,5-diarylpyrimidines, a scaffold present in numerous biologically active compounds and functional materials.

Introduction

The pyrimidine core is a privileged structure in drug discovery, and the functionalization of this heterocycle is of significant interest for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, offering high functional group tolerance and generally high yields.[1] This protocol details the coupling of this compound with a generic arylboronic acid, a key step in the synthesis of compounds for structure-activity relationship (SAR) studies.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide (this compound), followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the 2,5-diarylpyrimidine product and regenerate the palladium(0) catalyst.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 equiv.).

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1 to 0.5 M with respect to the limiting reagent is common).[1][3]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours.[1][4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.[3]

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-diarylpyrimidine.[1]

Data Presentation

Table 1: Representative Suzuki Coupling Conditions for 5-Bromo-pyrimidines.

| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | >90 |

| 2 | NiCl₂(PCy₃)₂ (0.005) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 85-95 |

| 3 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | >90 |

| 4 | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 16 | >90 |

Note: Yields are highly dependent on the specific arylboronic acid and the purity of reagents and solvents.

Mandatory Visualizations

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Experimental Workflow for Suzuki Coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2-phenylpyrimidine. This reaction is a powerful method for the synthesis of N-aryl and N-alkyl-2-phenylpyrimidin-5-amines, which are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocol herein outlines optimized reaction conditions, including the selection of catalysts, ligands, bases, and solvents, to achieve high yields and purity. Additionally, this document includes a summary of quantitative data in a tabular format, a detailed experimental workflow, and a diagram of the catalytic cycle to facilitate understanding and implementation of this synthetic transformation.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This transformation has broad applicability in academic and industrial research, particularly in drug discovery, due to its remarkable functional group tolerance and wide substrate scope. The synthesis of substituted pyrimidines is of significant interest as this heterocyclic motif is a common scaffold in a vast array of biologically active compounds. The protocol detailed below provides a robust method for the amination of this compound, a key building block for more complex molecular architectures.

General Reaction Scheme

The general reaction for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize key parameters that can be optimized for this specific transformation, based on established literature for the coupling of similar heteroaryl halides.[2]

Table 1: Recommended Catalysts and Ligands

| Palladium Precursor | Ligand | Catalyst Loading (mol%) | Notes |

| Pd₂(dba)₃ | Xantphos | 1-2 | Effective for coupling with a variety of amines. |

| Pd(OAc)₂ | BINAP | 2-5 | Good for achieving high yields with primary amines.[1] |

| [Pd(allyl)Cl]₂ | t-BuXPhos | 1-2 | Suitable for challenging couplings and can be used with weaker bases.[3] |

| PdCl₂(PPh₃)₂ | Xantphos | 2-5 | A common and effective combination for heteroaryl bromides.[4] |

Table 2: Selection of Base and Solvent

| Base | Equivalents | Solvent | Temperature (°C) | Notes |

| NaOtBu | 1.2 - 1.5 | Toluene | 80-110 | A strong, common base; ensure anhydrous conditions.[4][5] |

| K₃PO₄ | 1.5 - 2.0 | Dioxane | 100-110 | A milder base, suitable for substrates with base-sensitive functional groups.[6] |

| Cs₂CO₃ | 1.5 - 2.0 | Toluene or Dioxane | 100-110 | Another effective mild base.[6] |

| LHMDS | 1.2 - 1.5 | THF | 65-70 | Useful for reactions at lower temperatures.[1] |

Recommended Experimental Protocol

This protocol is a recommended starting point for the Buchwald-Hartwig amination of this compound.

Materials

-

This compound (1.0 equiv)

-

Amine (e.g., Aniline, Morpholine, etc.) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Xantphos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).[7]

-

Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask via syringe. The typical concentration is between 0.1 and 0.2 M with respect to the this compound.[7]

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the removal of any dissolved oxygen.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[7]

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[7]

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-2-phenylpyrimidin-5-amine.[8]

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination involves a sequence of steps including oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][8]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere.

-